4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid
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Overview
Description
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine ring, and a carboxylic acid group
Preparation Methods
The synthesis of 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperidine ring and the carboxylic acid group. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-(1-methyl-4-piperidinyl)acetaldehyde: This compound has a similar piperidine ring but lacks the thiazole and carboxylic acid groups.
4-methyl-2-(1-methylpiperidin-4-yl)-2H-pyrazol-3-ylamine: This compound has a similar piperidine ring but includes a pyrazole ring instead of a thiazole ring. The uniqueness of 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-7-9(11(14)15)16-10(12-7)8-3-5-13(2)6-4-8/h8H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
HNBJCPAOQRKILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C)C(=O)O |
Origin of Product |
United States |
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